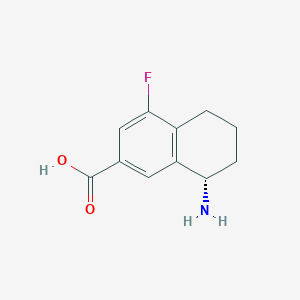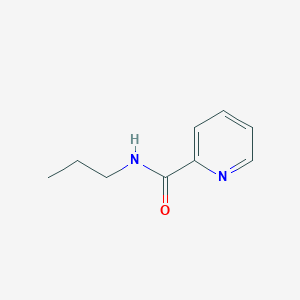
N-Propylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylpicolinamide: is a chemical compound derived from picolinic acid It is an important intermediate in the synthesis of various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propylpicolinamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of picolinic acid with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may involve continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Propylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamides.
Scientific Research Applications
N-Propylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in cancer therapy.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Propylpicolinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of fungal cells by disrupting their cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
5-Bromo-N-propylpicolinamide: This compound is structurally similar but contains a bromine atom, which can alter its chemical properties and biological activities.
4-(4-Aminophenoxy)-N-propylpicolinamide: Another derivative with potential biological activities, used in the synthesis of small molecule inhibitors.
Uniqueness: N-Propylpicolinamide is unique due to its specific structure and the versatility it offers in chemical synthesis. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,11,12) |
InChI Key |
ZKMAXNQPYAWJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)


![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
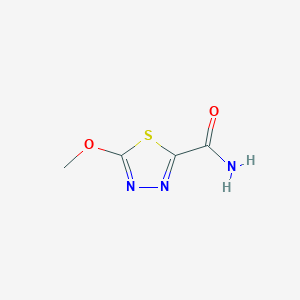
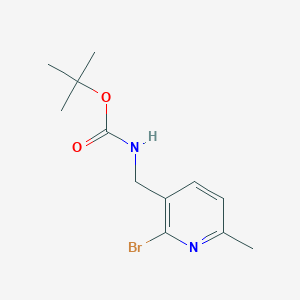
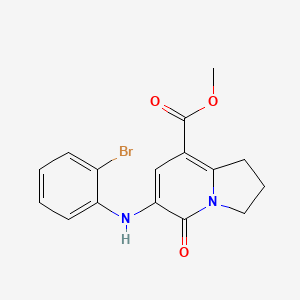
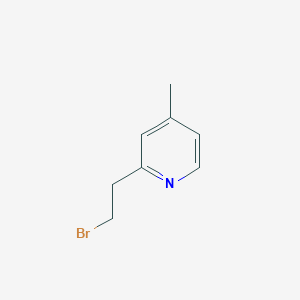
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
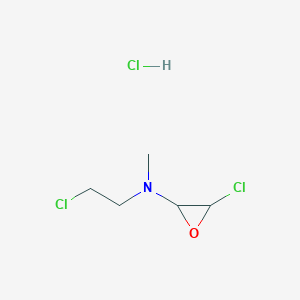
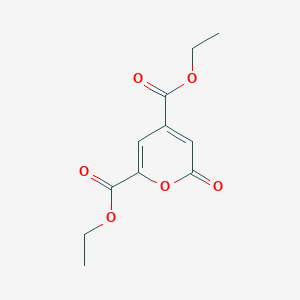
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

